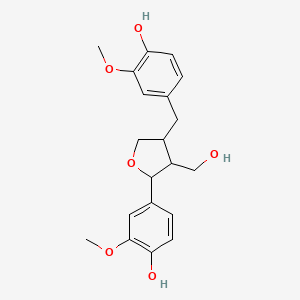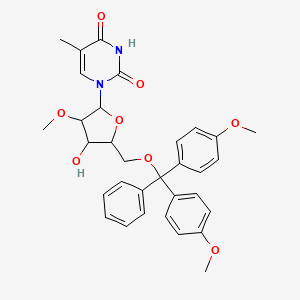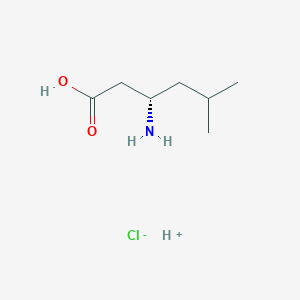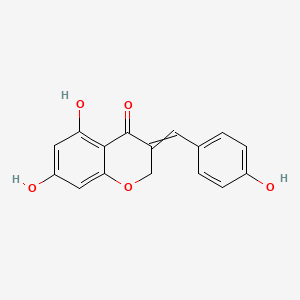
Lariciresinol, (+)-
Descripción general
Descripción
Lariciresinol, (+)-: is a lignan, a type of phenylpropanoid, which is a class of plant-derived compounds. It is optically active and has been isolated from various plant sources, including the roots of Rubia philippinensis and Isatis indigotica. Lariciresinol is known for its potential medicinal properties, including antibacterial and antiviral activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lariciresinol can be synthesized through the reduction of hydroxymatairesinol to yield 7-hydroxy-secoisolariciresinol, followed by cyclization to produce lariciresinol . The reaction conditions typically involve the use of reducing agents and catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of lariciresinol often involves extraction from natural sources. The roots of Rubia philippinensis and Isatis indigotica are commonly used for this purpose. The extraction process includes steps such as solvent extraction, purification, and isolation to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: Lariciresinol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize lariciresinol.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce lariciresinol.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to introduce new functional groups into the lariciresinol molecule.
Major Products Formed: The major products formed from these reactions include various derivatives of lariciresinol, which may exhibit enhanced or altered biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Lariciresinol is used as a precursor in the synthesis of other lignans and related compounds. Its unique structure makes it a valuable starting material for chemical modifications and the development of new compounds .
Biology: In biological research, lariciresinol has been studied for its antibacterial and antiviral properties. It has shown efficacy against foodborne pathogens such as Staphylococcus aureus and Escherichia coli O157:H7 .
Medicine: Lariciresinol has potential therapeutic applications in the treatment of hypertrophic scars and viral infections. It induces apoptosis and inhibits the migration and invasion of hypertrophic scar fibroblasts, making it a promising candidate for scar treatment .
Industry: In the food industry, lariciresinol is explored for its antimicrobial properties to enhance food safety and prevent contamination by pathogenic bacteria .
Mecanismo De Acción
Lariciresinol exerts its effects through various molecular targets and pathways. It induces apoptosis in hypertrophic scar fibroblasts by arresting the cell cycle at the G2/M phase. This process involves the reduction of collagen protein expression and the inhibition of extracellular matrix activity . Additionally, lariciresinol’s antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit cell viability .
Comparación Con Compuestos Similares
Secoisolariciresinol: Another lignan with similar biological activities, including antioxidant and anticancer properties.
Pinoresinol: A lignan known for its anti-inflammatory and antioxidant effects.
Matairesinol: A precursor to enterolignans with potential health benefits, including cancer prevention.
Uniqueness: Lariciresinol is unique due to its specific molecular structure and the range of biological activities it exhibits. Its ability to induce apoptosis in scar fibroblasts and inhibit bacterial growth makes it a valuable compound for both medical and industrial applications .
Propiedades
IUPAC Name |
4-[[5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-24-18-8-12(3-5-16(18)22)7-14-11-26-20(15(14)10-21)13-4-6-17(23)19(9-13)25-2/h3-6,8-9,14-15,20-23H,7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXCIKYXNYCMHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501003294 | |
| Record name | 4-{[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl}-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501003294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486-29-3, 83327-19-9 | |
| Record name | Tetrahydro-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-furanmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-{[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl}-2-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501003294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1E,3E)-4-(4-aminophenyl)buta-1,3-dienyl]-6-methoxy-1,3-benzothiazol-5-ol;2-(bromomethyl)-6-methoxy-5-methyl-1,3-benzothiazole;2-[[ethoxy(methyl)phosphoryl]methyl]-6-methoxy-1,3-benzothiazol-5-ol;6-methoxy-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-benzothiazol-5-ol;(E)-3-(4-nitrophenyl)prop-2-en-1-ol](/img/structure/B13387365.png)
![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B13387377.png)
![trisodium;[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate](/img/structure/B13387382.png)



![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B13387400.png)
![2-[2-iodo-3-[1-oxo-1-(2,4,6-trimethylanilino)propan-2-yl]oxyphenoxy]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B13387401.png)

![Methyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B13387410.png)
![9-hydroxy-6,9-dimethyl-3-methylidene-4,5,7,8,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B13387414.png)
![3-[(3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1lambda6,4-benzothiazepin-8-yl)methylamino]pentanedioic acid](/img/structure/B13387422.png)
![[4,12-Diacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(3,4,5-trihydroxyoxan-2-yl)oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13387423.png)

